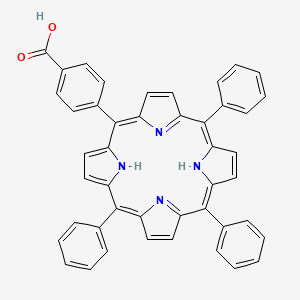

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

Cat. No. B1530929

Key on ui cas rn:

95051-10-8

M. Wt: 658.7 g/mol

InChI Key: VPIIZALKBPNPDZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04614723

Procedure details

15.2 ml of benzaldehyde and 7.51 g of 4-carboxybenzaldehyde are dissolved in 746 ml of boiling propionic acid, treated dropwise with 13.9 ml of pyrrole, the mixture obtained is subsequently heated under reflux for about 30 minutes and then left to cool to room temperature. The porphine derivative is precipitated by the addition of 0.5 l of water. The filtered-off crude product is pre-purified by two-fold column chromatography on 1.2 kg of silica gel, in each case the elution being carried out with the following solvents in sequence: chloroform/cyclohexane (1:1), chloroform/ethyl acetate (3:2) and (1:1), ethyl acetate and ethyl acetate which contains 2% methanol. For the further purification, the product is suspended in a small amount of methanol and filtered off. This procedure is repeated until the filtrate is only faintly coloured. The thus-obtained product is then chromatographed on a silica gel column using chloroform, chloroform/ethyl acetate (1:1) and ethyl acetate as the elution agent. There are obtained 1.7 g of 4-(10,15,20-triphenyl-21H,23H-porphin- 5-yl)benzoic acid as violet crystals.

Name

4-(10,15,20-triphenyl-21H,23H-porphin- 5-yl)benzoic acid

Identifiers

|

REACTION_CXSMILES

|

[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1)([OH:11])=[O:10].[NH:20]1[CH:24]=[CH:23][CH:22]=[CH:21]1>C(O)(=O)CC>[C:2]1([C:1]2[C:21]3[CH:22]=[CH:23][C:24]([N:20]=3)=[C:16]([C:15]3[CH:18]=[CH:19][C:12]([C:9]([OH:11])=[O:10])=[CH:13][CH:14]=3)[C:24]3[NH:20][C:21]([C:1]([C:2]4[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=4)=[C:24]4[N:20]=[C:21]([C:1]([C:2]5[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=5)=[C:24]5[NH:20][C:21]=2[CH:22]=[CH:23]5)[CH:22]=[CH:23]4)=[CH:22][CH:23]=3)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

7.51 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)C1=CC=C(C=O)C=C1

|

|

Name

|

|

|

Quantity

|

746 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(CC)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

13.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1C=CC=C1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is subsequently heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for about 30 minutes

|

|

Duration

|

30 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The porphine derivative is precipitated by the addition of 0.5 l of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtered-off crude product is pre-purified by two-fold column chromatography on 1.2 kg of silica gel, in each case

|

WASH

|

Type

|

WASH

|

|

Details

|

the elution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

For the further purification

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The thus-obtained product is then chromatographed on a silica gel column

|

Outcomes

Product

|

Name

|

4-(10,15,20-triphenyl-21H,23H-porphin- 5-yl)benzoic acid

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C=1C=2C=CC(=C(C3=CC=C(N3)C(=C3C=CC(C(=C4C=CC1N4)C4=CC=CC=C4)=N3)C3=CC=CC=C3)C3=CC=C(C(=O)O)C=C3)N2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.7 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |